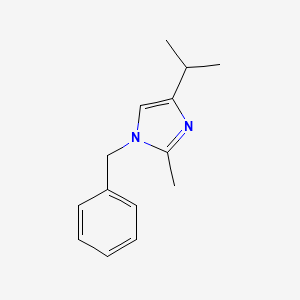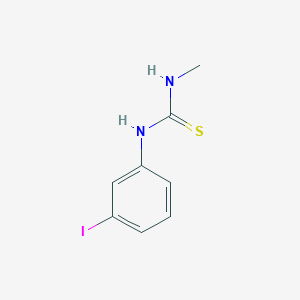
Thiourea, N-(3-iodophenyl)-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(3-iodophenyl)-N’-methyl- is an organic compound with the molecular formula C8H9IN2S It is a derivative of thiourea, where the hydrogen atoms are substituted by a 3-iodophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-iodophenyl)-N’-methyl- typically involves the reaction of 3-iodoaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Thiourea, N-(3-iodophenyl)-N’-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(3-iodophenyl)-N’-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiourea, N-(3-iodophenyl)-N’-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(3-iodophenyl)-N’-methyl- involves its interaction with various molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s iodine atom can also facilitate the formation of reactive intermediates that disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea, N-(3-iodophenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
Thiourea, N-(3-iodophenyl)-N’-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Thiourea, N-(3-iodophenyl)-N’-propyl-: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
Thiourea, N-(3-iodophenyl)-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom in the 3-iodophenyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53305-88-7 |
|---|---|
Fórmula molecular |
C8H9IN2S |
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9IN2S/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
WHBUKMDGKPJWCQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NC1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
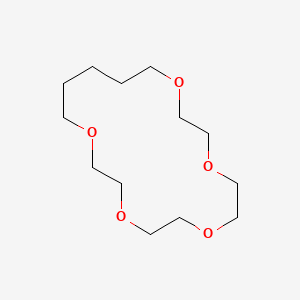
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
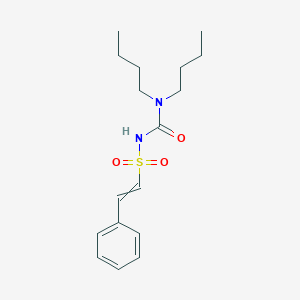
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
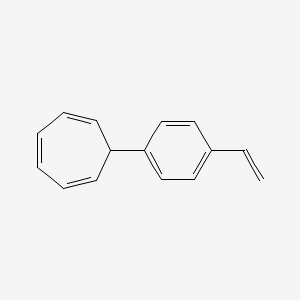
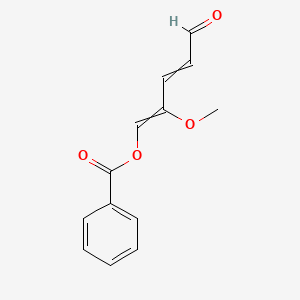
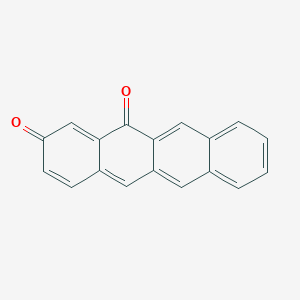
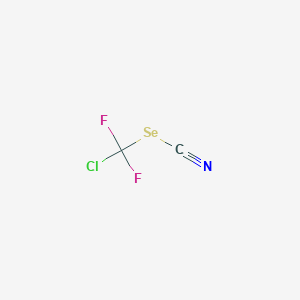
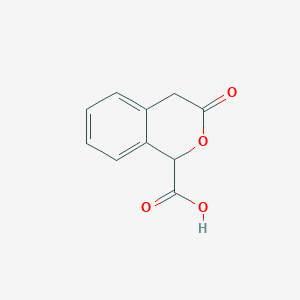
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
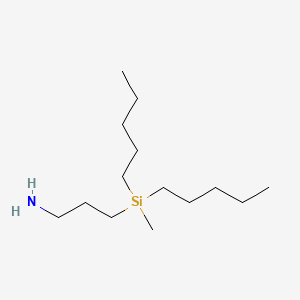
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
